molecular formula C60H88N2O19 B1676206 Mepartricin CAS No. 11121-32-7

Mepartricin

Cat. No. B1676206
CAS RN: 11121-32-7
M. Wt: 1141.3 g/mol
InChI Key: GTBKZCQTNWWEIB-PBSBGHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mepartricin is a macrolide polyene compound . It is useful for urethra, prostate, and bladder function . It has been studied for use in treating chronic pelvic pain syndrome and benign prostatic hyperplasia . Mepartricin is a medication indicated in the treatment of benign prostatic hyperplasia, vaginal candidiasis, or trichomoniasis .


Synthesis Analysis

Mepartricin is a semisynthetic polyene macrolide with antifungal and anti-protozoal activities . It is produced by synthetic methyl esterification of the more toxic partricin . Its activity is due to a complex of related compounds .


Molecular Structure Analysis

The absolute configuration of all the stereogenic centers of mepartricin A and B was defined as 3 R, 7 R, 9 R, 11 S, 13 S, 15 R, 17 S, 18 R, 19 S, 21 R, 36 S, 37 R, and 38 S, and proposed as 41 R . The geometry of the heptaenic chromophore of both compounds has been established as 22 E, 24 E, 26 E, 28 Z, 30 Z, 32 E, and 34 E .

Scientific Research Applications

Enzyme Decorated Drug Carriers

Research on mucolytic enzyme decorated carrier systems (MECS) demonstrates a promising approach to enhance bioavailability by overcoming the mucus barrier. MECS, including micro- and nanoparticles as well as self-emulsifying drug delivery systems (SEDDS), are designed to cross the mucus barrier efficiently by cleaving mucus substructures. These systems leverage enzymes like papain and bromelain to hydrolyze peptide bonds of mucus glycoproteins, forming passages through the mucus without compromising its overall protective function. This innovative drug delivery approach, relevant for enhancing the delivery of various therapeutics, could potentially be applied to Mepartricin for targeted treatment delivery in mucus-rich environments (Menzel & Bernkop‐Schnürch, 2017).

Nanotechnology in Microbial Resistance

Nanoparticles offer a strategy to overcome microbial drug resistance. Nitric oxide-releasing nanoparticles, chitosan-containing nanoparticles, and metal-containing nanoparticles can combat microbes through multiple mechanisms simultaneously, making the development of resistance unlikely. This area of research is crucial for developing new antimicrobial agents and could be relevant for Mepartricin if explored for its antimicrobial properties, thereby providing a novel approach to combat resistant microbial strains (Pelgrift & Friedman, 2013).

Organic and Inorganic Nanoparticles for Cancer Diagnosis and Treatment

Organic and inorganic nanoparticles have shown great potential in cancer diagnosis and treatment. Given the deadly impact of gastric cancer worldwide, research focuses on nanoparticles for controlling bacterial growth associated with cancer, enhancing imaging techniques for early detection, and detecting cancer biomarkers. While not directly related to Mepartricin, this research domain illustrates how nanoparticles could be applied in cancer therapy and diagnostics, potentially including applications for Mepartricin in the future (Oyarzun-Ampuero et al., 2015).

Safety And Hazards

When handling Mepartricin, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The knowledge of the stereochemistry of Mepartricin is a fundamental matter not only in terms of studies on its molecular mode of action, but also for potential derivatization, aiming at improvement of its pharmacological properties .

properties

IUPAC Name

methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H88N2O19/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-48(79-59-56(74)54(61)55(73)38(3)78-59)33-51-53(58(75)77-5)50(71)35-60(76,81-51)34-47(69)30-45(67)28-43(65)26-42(64)27-44(66)29-46(68)32-52(72)80-57(36)37(2)20-25-41(63)31-49(70)39-21-23-40(62-4)24-22-39/h6-19,21-24,36-38,41-43,45-48,50-51,53-57,59,62-65,67-69,71,73-74,76H,20,25-35,61H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t36?,37?,38-,41?,42?,43?,45?,46?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59+,60?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEVTKSEPQUIJA-FCUPBDNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H88N2O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1141.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mepartricin A

CAS RN

11121-32-7, 62534-68-3
Record name MEPARTRICIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Candicidin D, 40-demethyl-3,7-dideoxo-3,7-dihydroxy-N47-methyl-5-oxo-, methyl ester, cyclic 15,19-hemiacetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (19E,21E,23Z,25Z,27E,29E,31E)-metil 34-((2S,3S,4S,5S,6R)-4-ammino-3,5-diidrossi-6-metiltetraidro-2H-piran-2-ilossi)-1,3,5,7,9,13,37-eptaidrossi-17-(5-idrossi-7-[4-(metilammino)fenil]-7-ossoeptan-2-il)-18-metil-11,15-diosso-16,39-diossabiciclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-eptene-36-carbossilato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mepartricin
Reactant of Route 2
Mepartricin
Reactant of Route 3
Mepartricin
Reactant of Route 4
Reactant of Route 4
Mepartricin
Reactant of Route 5
Mepartricin
Reactant of Route 6
Mepartricin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.